3-Tert-butyl-4-fluorotoluene
Description
3-Tert-butyl-4-fluorotoluene is a substituted toluene derivative featuring a tert-butyl group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. Its molecular formula is C₁₁H₁₅F, with a molecular weight of 166.24 g/mol (calculated based on substituent contributions). The tert-butyl group introduces significant steric bulk, while the fluorine atom enhances electronic polarization due to its electronegativity. This combination makes the compound valuable in applications requiring tailored steric and electronic properties, such as catalyst design or polymer stabilizers.
Properties
Molecular Formula |
C11H15F |
|---|---|
Molecular Weight |
166.23 g/mol |
IUPAC Name |
2-tert-butyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C11H15F/c1-8-5-6-10(12)9(7-8)11(2,3)4/h5-7H,1-4H3 |
InChI Key |
BEDOFFVZLFLNPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-4-fluorotoluene can be achieved through several methods. One common approach involves the fluorination of 2-tert-Butyl-4-methylphenol using a fluorinating agent such as tetrabutylammonium fluoride (TBAF). The reaction typically occurs under mild conditions, with the fluorinating agent facilitating the substitution of the hydroxyl group with a fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of fluorinating agent and reaction conditions can be optimized to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-4-fluorotoluene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding phenolic or quinone derivatives.
Reduction Reactions: Reduction can lead to the formation of hydrocarbon derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Phenolic or quinone derivatives.
Reduction: Hydrocarbon derivatives with the fluorine atom replaced by hydrogen.
Scientific Research Applications
3-Tert-butyl-4-fluorotoluene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-4-fluorotoluene involves its interaction with molecular targets through its fluorine atom. The electronegativity of fluorine can influence the compound’s reactivity and binding affinity to various targets. Pathways involved may include:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with receptors, altering their activity and downstream signaling pathways.
Membrane Interaction: The compound may integrate into cell membranes, affecting their fluidity and function.
Comparison with Similar Compounds
Table 1: Comparative Physical Data
Key Observations :
- Molecular Weight : The tert-butyl group in this compound increases its molecular weight compared to 4-tert-butyltoluene (166.24 vs. 148.25 g/mol). The bromine atom in 3-bromo-4-fluorotoluene results in a higher molecular weight (189.02 g/mol).
- Boiling Point : The addition of fluorine to 4-tert-butyltoluene likely elevates the boiling point (~195°C vs. 190°C) due to enhanced dipole interactions .
- Density: Fluorine’s electronegativity increases density compared to non-halogenated analogs (estimated ~0.89 vs. 0.8612 g/cm³ for 4-tert-butyltoluene).
Electronic and Steric Effects
- This compound : The tert-butyl group provides steric hindrance, reducing accessibility to the aromatic ring, while the fluorine atom withdraws electron density via induction, directing electrophilic substitution to specific positions.
- 3-Bromo-4-fluorotoluene : Bromine’s polarizability and weaker C-Br bond (vs. C-F) make it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the tert-butyl group in this compound favors stability in harsh conditions .
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